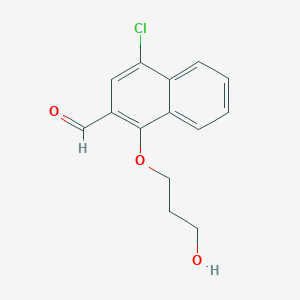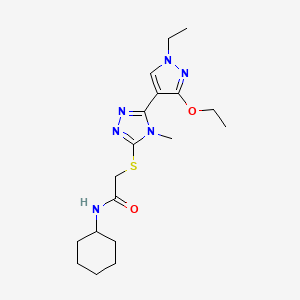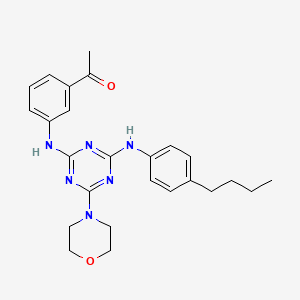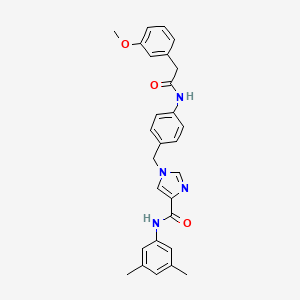
4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde is a chemical compound used in scientific research for its unique properties. It is a synthetic compound that is used in various applications, including biological and chemical research.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde involves its ability to bind to specific biological molecules. It is a fluorescent probe, which means that it emits light when it binds to a target molecule. This property allows researchers to detect and measure the concentration of the target molecule in a sample.
Biochemical and Physiological Effects:
4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde does not have any known biochemical or physiological effects. It is a synthetic compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde in lab experiments is its high sensitivity and specificity. It can detect and measure very low concentrations of target molecules. However, one of the limitations of using this compound is that it can be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for research involving 4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde. One direction is to develop new fluorescent probes with improved sensitivity and specificity. Another direction is to explore the use of this compound in medical diagnostics and therapeutics. Finally, researchers can investigate the potential toxic effects of this compound on cells and organisms.
Méthodes De Synthèse
The synthesis of 4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde involves a multi-step process. The starting material is 1-naphthol, which is reacted with chloroacetyl chloride to form 4-chloro-1-naphthyl acetate. This intermediate is then reacted with 3-hydroxypropyl bromide to form 4-chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde.
Applications De Recherche Scientifique
4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde is commonly used in scientific research as a fluorescent probe. It is used to detect and measure the concentration of various biological molecules, including proteins, nucleic acids, and lipids. It is also used in chemical synthesis to create new compounds with unique properties.
Propriétés
IUPAC Name |
4-chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c15-13-8-10(9-17)14(18-7-3-6-16)12-5-2-1-4-11(12)13/h1-2,4-5,8-9,16H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGAVOARSAXPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCCCO)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2745245.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745246.png)


![2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2745251.png)
![2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2745253.png)
![N1-(2-morpholinoethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2745256.png)






![{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B2745264.png)